Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
Overview
Description
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 . It is typically a white to yellow solid or semi-solid or liquid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H22N2O2/c1-8-6-13 (7-9 (2)12-8)10 (14)15-11 (3,4)5/h8-9,12H,6-7H2,1-5H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.31 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The physical form is typically a white to yellow solid or semi-solid or liquid .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is involved in various chemical synthesis processes. For instance, it has been used as a chiral auxiliary in dipeptide synthesis, demonstrating high enantiomeric ratios and diastereoselectivities in the preparation of enantiomerically pure compounds (Studer, Hintermann & Seebach, 1995). Additionally, its derivatives are promising synthons for the preparation of diverse piperidine derivatives, as shown in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).
Structural and Molecular Analysis
The compound has been a subject of molecular structure analysis. For example, the title ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, was analyzed for its molecular configuration and hydrogen bonding patterns (Kolter, Rübsam, Giannis & Nieger, 1996).
Application in Organic Chemistry
The this compound and its derivatives have been used in stereoselective syntheses of piperidine derivatives and other organic compounds. This includes the synthesis of N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating the versatility of this compound in organic synthesis (Moskalenko & Boev, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
tert-butyl 3,5-dimethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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